Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate
CAS No.: 313226-53-8
Cat. No.: VC4280686
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313226-53-8 |
---|---|
Molecular Formula | C15H16N2O4S |
Molecular Weight | 320.36 |
IUPAC Name | ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) |
Standard InChI Key | LMOXMVZMHJCRNQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, reflecting its three key structural components:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.
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2-Methoxybenzamido group: A benzamide substituent with a methoxy (-OCH) group at the ortho position of the aromatic ring.
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Ethyl ester: A carboxylate group esterified with ethanol at position 5 of the thiazole ring .
Table 1: Structural and Molecular Data
Property | Value |
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CAS No. | 313226-53-8 |
Molecular Formula | |
Molecular Weight | 320.36 g/mol |
InChI | InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) |
SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C |
The planar thiazole ring and conjugated benzamido group suggest potential for π-π stacking interactions, a feature common in enzyme inhibitors .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones or α-haloesters. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate may serve as the precursor.
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Benzamido functionalization: Coupling the thiazole amine with 2-methoxybenzoyl chloride using coupling agents like HATU or EDC/HOBt .
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Purification: Column chromatography or recrystallization to isolate the final product.
Analytical Characterization
Key techniques include:
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NMR spectroscopy: and NMR confirm the presence of the methoxy (–OCH, δ ~3.8 ppm), ethyl ester (–COOCHCH, δ ~4.3 ppm), and aromatic protons (δ ~6.8–8.1 ppm) .
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Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 320.36 (M) .
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IR spectroscopy: Stretching vibrations for amide (C=O, ~1650 cm) and ester (C=O, ~1700 cm) groups .
Physicochemical Properties
Limited solubility data exist, but analogs with similar ester and aryl groups exhibit:
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LogP: ~2.5 (moderate lipophilicity, suitable for cell membrane penetration).
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Solubility: Poor aqueous solubility (<1 mg/mL), enhanced by dimethyl sulfoxide (DMSO) or ethanol .
Table 2: Predicted Physicochemical Properties
Property | Value |
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LogP (octanol-water) | 2.4–2.7 |
Hydrogen bond donors | 2 (amide NH, ester) |
Hydrogen bond acceptors | 5 (ester O, amide O, thiazole N, methoxy O) |
Biological Activity and Hypothesized Mechanisms
While direct studies on this compound are sparse, structurally related thiazoles exhibit:
Xanthine Oxidase (XO) Inhibition
Analog 5b (2-benzamido-4-methylthiazole-5-carboxylic acid with para-fluoro substitution) inhibits XO with an IC of 0.57 μM, comparable to febuxostat . The methoxy group in the subject compound may enhance binding to XO’s hydrophobic pocket via van der Waals interactions .
Table 3: Biological Activities of Analogous Thiazoles
Compound | Target | IC | Key Structural Feature |
---|---|---|---|
5b | Xanthine oxidase | 0.57 μM | para-Fluoro benzamido |
40 | HSET (KIFC1) | 12 nM | 3-Benzamidopropanamido chain |
Applications in Medicinal Chemistry
Drug Development
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Gout treatment: As a non-purine XO inhibitor, this compound could lower serum uric acid levels .
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Oncology: HSET inhibitors are explored for cancers with centrosome amplification (e.g., triple-negative breast cancer) .
Prodrug Design
The ethyl ester enhances cell permeability, while in vivo esterase hydrolysis releases the active acid, as seen in oseltamivir (Tamiflu) .
Future Directions
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